Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations, but potassium trifluoroborates offer several advantages .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Scientific Research Applications
Synthesis and Chemical Characterization
Potassium-bis(trifluoromethyl)amino trifluoroborate was prepared from perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile and characterized by NMR and IR spectra, contributing to the knowledge base of trifluoroborate chemistry (Pawelke, 1988).
Applications in Organic Synthesis
Research demonstrates that aryl bromides bearing a potassium trifluoroborate moiety can be used effectively in organic synthesis. For example, they are suitable for reactions with a variety of electrophiles, showing good yields in the production of corresponding alcohols when reacted with aldehydes or ketones (Molander & Ellis, 2006). Additionally, Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been reported, leading to the synthesis of β-trifluoromethylstyrenes in high purity, showcasing the versatility of this compound in organic synthesis (Ramachandran & Mitsuhashi, 2015).
Cross-Coupling Reactions
Potassium Boc-protected aminomethyltrifluoroborate was synthesized successfully through a one-pot process. This compound was then used in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides, achieving good to excellent yields (Molander & Shin, 2011).
Pharmacological and Toxicological Properties
While not directly related to the specific compound , studies on related potassium trifluoroborate compounds, like potassium thiophene-3-trifluoroborate, offer insights into their pharmacological and toxicological properties. For instance, these compounds have been evaluated for antinociceptive properties and toxicity, contributing to the understanding of organotrifluoroborate compounds in biological contexts (Oliveira et al., 2009).
Catalyst and Reaction Media
Research shows that potassium aryltrifluoroborates can be cross-coupled with aryl and heteroaryl chlorides using specific catalysts in aqueous media, expanding the possibilities of using potassium trifluoroborate derivatives in various chemical reactions (Alacid & Nájera, 2008).
Properties
IUPAC Name |
potassium;[3-(2-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOVUADSGZYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-22-8 | |
Record name | Borate(1-), [3-[(2-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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